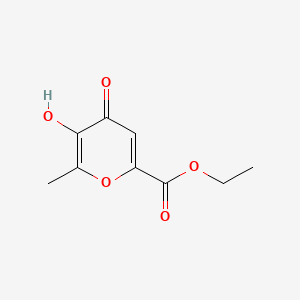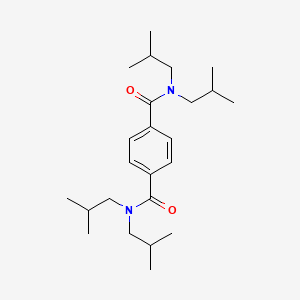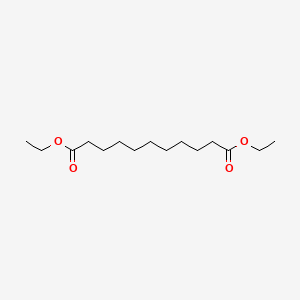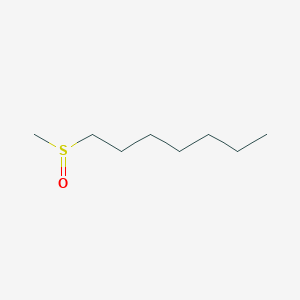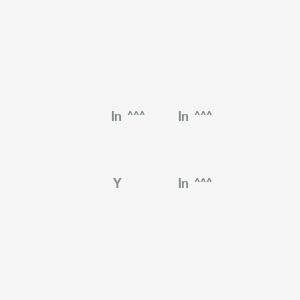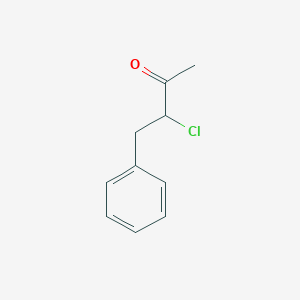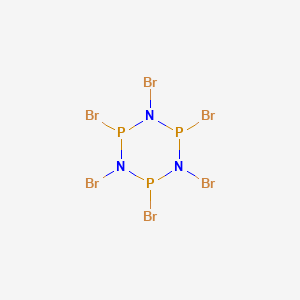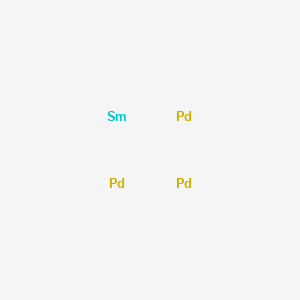
Palladium--samarium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–samarium (3/1) is an intermetallic compound consisting of palladium and samarium in a 3:1 atomic ratio. This compound is of significant interest due to its unique properties, which include high hydrogen permeability and mechanical stability. These characteristics make it a promising material for various industrial and scientific applications, particularly in the fields of hydrogen separation and catalysis .
準備方法
Synthetic Routes and Reaction Conditions: Palladium–samarium alloys can be synthesized through arc melting, where palladium and samarium metals are melted together under an inert atmosphere to form a homogeneous alloy. The resulting ingots are then subjected to free forging and cold rolling to achieve the desired thickness, typically around 50 μm. Intermediate annealing steps are performed to relieve stresses and ensure uniformity .
Industrial Production Methods: On an industrial scale, the production of palladium–samarium alloys involves similar techniques but on a larger scale. The process includes the careful control of temperature and atmosphere to prevent oxidation and contamination. The alloys are then processed into thin foils or membranes, which are used in various applications requiring high hydrogen permeability and mechanical strength .
化学反応の分析
Types of Reactions: Palladium–samarium (3/1) undergoes several types of chemical reactions, including:
Oxidation: The alloy can be oxidized to form palladium oxide and samarium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium in the alloy can participate in substitution reactions, where it is replaced by other metals or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various organometallic reagents under controlled conditions.
Major Products Formed:
Oxidation: Palladium oxide (PdO) and samarium oxide (Sm2O3).
Reduction: Metallic palladium and samarium.
Substitution: New organometallic complexes depending on the substituent used
科学的研究の応用
Palladium–samarium (3/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in hydrogen separation membranes, which are critical for hydrogen fuel cells and other clean energy technologies .
作用機序
The mechanism by which palladium–samarium (3/1) exerts its effects is primarily through its catalytic activity. Palladium atoms in the alloy facilitate various chemical reactions by providing active sites for reactants to adsorb and react. The presence of samarium enhances the stability and hydrogen permeability of the alloy, making it more effective in applications such as hydrogen separation and catalysis .
類似化合物との比較
Palladium–cerium (3/1): Similar in structure but with cerium instead of samarium. It also exhibits high hydrogen permeability but with different mechanical properties.
Palladium–lanthanum (3/1): Another similar compound with lanthanum, known for its catalytic properties in organic reactions.
Palladium–yttrium (3/1): Yttrium-based alloy with unique optical and electronic properties.
Uniqueness: Palladium–samarium (3/1) stands out due to its combination of high hydrogen permeability and mechanical stability, making it particularly suitable for applications in hydrogen separation and catalysis. The presence of samarium enhances the alloy’s performance in these areas compared to other similar compounds .
特性
CAS番号 |
12165-88-7 |
|---|---|
分子式 |
Pd3Sm |
分子量 |
469.6 g/mol |
IUPAC名 |
palladium;samarium |
InChI |
InChI=1S/3Pd.Sm |
InChIキー |
NGSOUCCMGAGEEE-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[Sm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




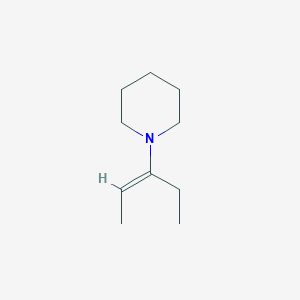

![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
